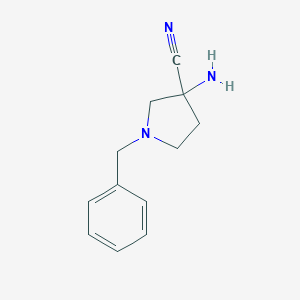

3-Amino-1-benzylpyrrolidine-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COESXKHUIKDTRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C#N)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622204 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145090-28-4 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

An In-depth Technical Guide on the

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is strategically divided into two primary stages: the construction of the key intermediate, N-benzyl-3-pyrrolidinone, via a Dieckmann condensation pathway, followed by the conversion to the target α-amino nitrile through a modified Strecker synthesis. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering in-depth mechanistic insights, detailed step-by-step protocols, and critical safety considerations. The methodologies presented are grounded in established chemical principles to ensure reproducibility and scalability.

Strategic Overview: Retrosynthetic Analysis

To logically devise a synthetic plan, we begin with a retrosynthetic analysis of the target molecule, 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The core challenge lies in the formation of the quaternary carbon bearing both an amino and a nitrile group. This specific functionality is a hallmark of the Strecker synthesis, which classically combines a ketone, an amine source, and a cyanide source.[1][2] Disconnecting the amino and nitrile groups via a Strecker-type transformation logically points to N-benzyl-3-pyrrolidinone as the critical precursor ketone. This ketone serves as the foundational scaffold upon which the desired functionality is built.

Caption: Workflow for the synthesis of N-benzyl-3-pyrrolidinone.

Detailed Experimental Protocol

This protocol is an optimized amalgamation from established literature procedures. [3][4][5] Step A: Synthesis of Ethyl 3-(benzylamino)propanoate

-

In a round-bottom flask equipped with a magnetic stirrer, combine benzylamine (1.0 eq) and ethyl acrylate (1.1 eq).

-

Stir the mixture at room temperature. The reaction is exothermic. Maintain the temperature below 50°C using a water bath if necessary.

-

Continue stirring for 12-16 hours until TLC analysis indicates the consumption of starting materials.

-

The resulting product is typically used in the next step without further purification.

Step B: Synthesis of Diethyl 3,3'-(benzylazanediyl)dipropanoate (Intermediate Diester)

-

To the crude product from Step A, add anhydrous potassium carbonate (2.0 eq) and acetonitrile as the solvent.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the stirred suspension.

-

Heat the mixture to reflux (approx. 82°C) and maintain for 8-10 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.

Step C: Dieckmann Cyclization to N-Benzyl-4-ethoxycarbonyl-3-pyrrolidinone

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide (2.5 eq) in anhydrous toluene.

-

Add the crude diester from Step B dropwise to the sodium ethoxide solution, maintaining the temperature below 40°C.

-

After the addition is complete, continue stirring at 35-40°C for 9-10 hours. [4]The formation of a precipitate indicates the progression of the cyclization.

-

Monitor the reaction by LC-MS or TLC. Upon completion, cool the reaction mixture in an ice bath.

Step D: Hydrolysis and Decarboxylation to N-Benzyl-3-pyrrolidinone

-

Carefully quench the reaction mixture from Step C by slowly adding a mixture of concentrated hydrochloric acid and water (1:1 v/v) until the pH is strongly acidic.

-

Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract the toluene layer with additional dilute HCl.

-

Combine the aqueous layers and heat to reflux (100-110°C) for 8-10 hours to effect hydrolysis and decarboxylation. [4]4. Cool the solution and basify to a pH of 12-13 using solid sodium hydroxide or a concentrated NaOH solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation (collecting the fraction at 145-150°C / 6 mmHg) to yield pure N-benzyl-3-pyrrolidinone. [4][5]

Data Summary for Precursor Synthesis

| Step | Key Reagents | Typical Yield | Reference |

| A & B | Benzylamine, Ethyl Acrylate, Ethyl Chloroacetate | >90% (crude) | [3] |

| C | Sodium Ethoxide, Toluene | ~65% | [4] |

| D | Concentrated HCl, NaOH | ~85% | [4] |

| Overall | - | ~55-57% | **[3] |

Part II:

With the ketone precursor in hand, the final step is the construction of the α-amino nitrile. The Strecker synthesis is the most direct method, creating two new bonds to the ketone's α-carbon in a single pot. [6][7]

Mechanistic Insight: The Strecker Synthesis

The reaction proceeds through two key stages. First, the ketone reacts with an ammonia source (in this case, ammonium chloride, which is in equilibrium with ammonia) to form an intermediate iminium ion. This electrophilic species is then attacked by a nucleophilic cyanide ion to form the stable α-amino nitrile product. [1][2]

Caption: Simplified mechanism of the Strecker synthesis.

Expert Commentary: The use of ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia (NH₃) and a mild acid to catalyze the formation of the iminium ion. [1]This avoids the need to handle gaseous ammonia directly. The reaction is typically performed in an aqueous or alcoholic medium to facilitate the dissolution of the salts.

Detailed Experimental Protocol

Safety First: This procedure involves sodium cyanide, which is highly toxic. It can be fatal if swallowed or inhaled. Reaction with acid liberates extremely toxic hydrogen cyanide (HCN) gas. This entire procedure must be performed in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.

-

In a round-bottom flask, dissolve N-benzyl-3-pyrrolidinone (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Add ammonium chloride (NH₄Cl, 2.0 eq) and sodium cyanide (NaCN, 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the ketone spot and the appearance of a new, more polar product spot.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Caution: The aqueous layer will be basic due to the presence of cyanide. Do not acidify the workup solution until all cyanide has been removed or neutralized.

-

-

Separate the layers and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-1-benzylpyrrolidine-3-carbonitrile.

-

Purify the product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking on the column.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons and benzylic CH₂), pyrrolidine ring protons, and a broad singlet for the NH₂ protons. |

| ¹³C NMR | A signal for the quaternary carbon (C-3), a signal for the nitrile carbon (-CN), and signals for the benzyl and pyrrolidine carbons. |

| FT-IR | A characteristic sharp absorption band for the nitrile (C≡N) stretch around 2230-2250 cm⁻¹, and N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. |

| MS (ESI+) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₂H₁₅N₃. |

Conclusion

This guide outlines a reliable and well-precedented two-part synthesis for 3-Amino-1-benzylpyrrolidine-3-carbonitrile. The strategy leverages a Dieckmann cyclization to efficiently construct the core pyrrolidinone ring, followed by a direct and atom-economical Strecker synthesis to install the desired α-amino nitrile functionality. By providing detailed protocols and mechanistic rationale, this document serves as a practical resource for chemists engaged in the synthesis of complex heterocyclic intermediates for pharmaceutical research and development. Adherence to the described safety protocols, particularly when handling cyanide, is paramount.

References

-

Title: Catalytic Reduction of Nitriles Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations URL: [Link]

-

Title: Nitrile reduction Source: Wikipedia URL: [Link]

-

Title: Reduction of nitriles Source: Chemguide URL: [Link]

-

Title: A simple synthesis of substituted N-benzyl-3-pyrrolidinols Source: Synthetic Communications URL: [Link]

-

Title: Study on the synthesis of N-benzyl-3-pyrrolidinone Source: ResearchGate URL: [Link]

-

Title: Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Preparation of Amines: Reduction of Amides and Nitriles Source: JoVE URL: [Link]

-

Title: A simple synthesis of substituted N-benzyl-3-pyrrolidinols Source: Synthetic Communications URL: [Link]

- Source: Google Patents (CN102060743A)

- Source: Google Patents (CN102060743B)

-

Title: Strecker Synthesis Source: NROChemistry URL: [Link]

-

Title: Strecker amino acid synthesis Source: Grokipedia URL: [Link]

-

Title: Strecker Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: Bucherer-Bergs Reaction Source: Cambridge University Press URL: [Link]

-

Title: Process for the preparation of 3-amino-pyrrolidine derivatives Source: European Patent Office (EP 1138672 A1) URL: [Link]

-

Title: Strecker amino acid synthesis Source: Wikipedia URL: [Link]

-

Title: Bucherer–Bergs reaction Source: Wikipedia URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 5. CN102060743B - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Strecker Synthesis [organic-chemistry.org]

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carbonitrile: Properties, Synthesis, and Applications

Disclaimer: Publicly available experimental data for 3-Amino-1-benzylpyrrolidine-3-carbonitrile (CAS 145090-28-4) is limited. This guide synthesizes information from established chemical principles and data on analogous structures to provide a comprehensive technical overview for research and drug development professionals. All properties and protocols should be considered predictive and require experimental validation.

Executive Summary

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a unique heterocyclic compound featuring a chiral quaternary carbon, a reactive nitrile group, and a versatile benzyl-protected amine. This structure positions it as a valuable, yet under-characterized, building block in medicinal chemistry. The 3-aminopyrrolidine core is a well-established pharmacophore found in numerous approved drugs, suggesting that this particular derivative holds significant potential for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a detailed examination of its molecular structure, predicted chemical properties, a proposed synthetic route based on the Strecker reaction, and an analysis of its potential applications in drug discovery.

Molecular Structure and Core Properties

3-Amino-1-benzylpyrrolidine-3-carbonitrile possesses a pyrrolidine ring with a benzyl group attached to the nitrogen atom. The key feature is the C3 position, which is a stereocenter substituted with both an amino group and a nitrile group. This α-aminonitrile functionality is a critical reactive handle for further chemical transformations.

Table 1: Core Chemical Identifiers and Predicted Properties

| Property | Value / Prediction | Source / Method |

| CAS Number | 145090-28-4 | Chemical Supplier Data[1][2][3][4] |

| Molecular Formula | C₁₂H₁₅N₃ | Chemical Supplier Data[1][2] |

| Molecular Weight | 201.27 g/mol | Chemical Supplier Data[2][4] |

| IUPAC Name | 3-amino-1-benzylpyrrolidine-3-carbonitrile | AiFChem[3] |

| Predicted LogP | ~1.5 - 2.5 | Based on analogous structures |

| Predicted pKa (Amine) | ~8.0 - 9.0 | Based on analogous structures |

| Predicted Solubility | Soluble in organic solvents (e.g., DCM, MeOH, DMSO) | Inferred from structure |

Proposed Synthesis Protocol: Modified Strecker Reaction

The most logical and efficient route to 3-Amino-1-benzylpyrrolidine-3-carbonitrile is a modified intramolecular Strecker synthesis. This well-established three-component reaction is ideal for the formation of α-aminonitriles.[5][6][7] The proposed starting material is the readily available 1-benzyl-3-pyrrolidinone.

Causality of Experimental Choices

The choice of the Strecker synthesis is based on its high atom economy and its directness in forming the desired α-aminonitrile moiety from a ketone precursor.[8][9] Using a cyanide source like trimethylsilyl cyanide (TMSCN) is often preferred over hydrogen cyanide (HCN) for safety and handling reasons. The presence of an ammonia source is crucial for the formation of the intermediate imine, which is then attacked by the cyanide nucleophile.[7][10]

Detailed Step-by-Step Methodology

Reaction: 1-benzyl-3-pyrrolidinone + Ammonia + Cyanide Source → 3-Amino-1-benzylpyrrolidine-3-carbonitrile

-

Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 1-benzyl-3-pyrrolidinone (1 equivalent).

-

Solvent & Amine Source: Dissolve the ketone in a suitable solvent such as methanol or ethanol. Add a source of ammonia, such as a 7N solution of ammonia in methanol (5-10 equivalents).

-

Cyanide Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trimethylsilyl cyanide (TMSCN) (1.2-1.5 equivalents) dropwise via syringe. Caution: Cyanide compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Amino-1-benzylpyrrolidine-3-carbonitrile.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 3-Amino-1-benzylpyrrolidine-3-carbonitrile.

Predicted Spectroscopic Profile

While experimental spectra are not publicly available, a detailed prediction can be made based on the molecule's structure. This is crucial for characterization during synthesis.

¹H NMR Spectroscopy

-

Aromatic Protons (Benzyl Group): 7.20-7.40 ppm (multiplet, 5H).

-

Benzylic Protons (-CH₂-Ph): ~3.60 ppm (singlet, 2H).

-

Pyrrolidine Protons: 2.50-3.20 ppm (complex multiplets, 6H). The protons on the pyrrolidine ring will show complex splitting patterns due to their diastereotopic nature.

-

Amine Protons (-NH₂): 1.50-2.50 ppm (broad singlet, 2H). This signal's position can vary with concentration and solvent.

Online prediction tools can provide more refined estimates.[11][12][13]

¹³C NMR Spectroscopy

-

Aromatic Carbons (Benzyl): 127.0-138.0 ppm (multiple signals).

-

Nitrile Carbon (-C≡N): ~120 ppm.

-

Quaternary Carbon (C3): ~55-65 ppm.

-

Benzylic Carbon (-CH₂-Ph): ~60 ppm.

-

Pyrrolidine Carbons: ~45-60 ppm (multiple signals).

IR Spectroscopy

-

N-H Stretch (Primary Amine): Two sharp to medium peaks around 3300-3500 cm⁻¹.[14]

-

Aromatic C-H Stretch: ~3030 cm⁻¹.

-

Aliphatic C-H Stretch: 2850-2960 cm⁻¹.

-

Nitrile Stretch (-C≡N): A sharp, intense absorption around 2200-2250 cm⁻¹. The intensity of this peak is a key diagnostic feature for nitriles.[15][16]

-

C=C Stretch (Aromatic): ~1450-1600 cm⁻¹.

Mass Spectrometry (ESI-MS)

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 202.13.

-

Key Fragmentation Pathways: The N-benzyl group is prone to characteristic fragmentation.

-

Loss of Benzyl Cation: A prominent peak corresponding to the benzyl cation at m/z 91.

-

Loss of Ammonia: A fragment corresponding to [M-NH₃]⁺.

-

Ring Opening: Various fragments resulting from the cleavage of the pyrrolidine ring.

-

Studies on the fragmentation of protonated benzylamines show that the formation of the benzyl cation (m/z 91) is a dominant pathway.[17][18][19][20][21]

Reactivity, Stability, and Potential Applications

Reactivity Profile

-

Nitrile Group: The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, transforming the molecule into a novel amino acid derivative.

-

Amino Group: The primary amine is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions to build more complex structures.

-

α-Aminonitrile Moiety: This group as a whole is a masked iminium ion equivalent, which can be exploited in certain synthetic transformations. It is also a known "warhead" for covalent inhibition of certain proteases.[5]

Stability and Storage

The compound is expected to be stable under standard laboratory conditions. However, α-aminonitriles can be sensitive to strong acids or bases, which could lead to hydrolysis or elimination. It is recommended to store the compound in a cool, dry place under an inert atmosphere.

Applications in Drug Discovery

The true value of 3-Amino-1-benzylpyrrolidine-3-carbonitrile lies in its potential as a scaffold or intermediate in drug discovery. The 3-aminopyrrolidine motif is a key component in a wide range of approved drugs and clinical candidates.[22][23]

-

Kinase Inhibitors: The 3-aminopyrrolidine scaffold is particularly prevalent in the design of kinase inhibitors, such as those targeting Abl and PI3K.[24] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

DPP-4 Inhibitors: Several dipeptidyl peptidase-IV (DPP-4) inhibitors used for type II diabetes contain a pyrrolidine ring where a nitrile group plays a role in binding to the enzyme's active site.[22]

-

Antibacterial Agents: The pyrrolidine ring is a feature in some quinolone and cephalosporin antibiotics.[22]

The combination of the established 3-aminopyrrolidine pharmacophore with a reactive nitrile handle makes this molecule a highly attractive starting point for library synthesis and the exploration of new chemical space.

Conclusion

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a promising yet underexplored chemical entity. While direct experimental data is scarce, a comprehensive understanding of its properties and reactivity can be inferred from fundamental chemical principles and analysis of related structures. Its predicted synthetic accessibility via the Strecker reaction, coupled with the strategic importance of the 3-aminopyrrolidine scaffold in medicinal chemistry, marks it as a high-potential building block for the next generation of therapeutic agents. Further experimental validation of the properties and protocols outlined in this guide is strongly encouraged.

References

-

Flammang, R., Gerbaux, P., Mourgues, P., & Tabet, J. C. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 12(10), 1125-1133. [Link]

-

Gao, J., Li, Y., & Wang, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(9), 1238-1246. [Link]

-

Gao, J., Li, Y., & Wang, F. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. [Link]

-

Li, J., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry, 46(9), 4171-4179. [Link]

-

Vu, T. H., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. Pharma sourcing. [Link]

-

Bernstein, M. P., et al. (2004). The infrared spectrum of matrix isolated aminoacetonitrile, a precursor to the amino acid glycine. Advances in Space Research, 33(1), 60-63. [Link]

-

ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. [Link]

-

de Wal, E., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2095-2106. [Link]

-

ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327. [Link]

-

ResearchGate. (n.d.). A truly green synthesis of α-aminonitriles via Strecker reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. Organic Letters, 23(15), 5845-5850. [Link]

-

ResearchGate. (n.d.). IR spectra of pure aminoacetonitrile at 50 K, pure CO2 at 25 K. ResearchGate. [Link]

-

化工字典网. (n.d.). CAS查询. 化工字典网. [Link]

-

SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. SciSpace. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties and Sourcing of 1-Benzylpyrrolidine. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Journal of the American Chemical Society. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

-

PubChem. (n.d.). N-Benzyl-L-proline. PubChem. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

PubChem. (n.d.). 2-Benzylpyrrolidine. PubChem. [Link]

-

Mestrelab Resources. (2010). Starting Guide to NMRPredict Desktop. Mestrelab Resources. [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

PROSPRE. (n.d.). 1H NMR Predictor. PROSPRE. [Link]

-

Journal of Chemical Research, Synopses. (n.d.). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation†. RSC Publishing. [Link]

-

Zhang, Y., et al. (2018). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1). [Link]

-

Kukharev, B. F., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1543. [Link]

-

Bakke, B. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Pietsch, M., et al. (2007). 3-Cyano-3-aza-β-amino Acid Derivatives as Inhibitors of Human Cysteine Cathepsins. Journal of Medicinal Chemistry, 50(19), 4721-4734. [Link]

-

PubChem. (n.d.). 3-Aminopyrrolidine. PubChem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 145090-28-4|3-Amino-1-benzylpyrrolidine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 3. 145090-28-4 | 3-Amino-1-benzylpyrrolidine-3-carbonitrile - AiFChem [aifchem.com]

- 4. Screening Compounds P30 | EvitaChem [evitachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. PROSPRE [prospre.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. astrochemistry.org [astrochemistry.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchwith.stevens.edu [researchwith.stevens.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. img01.pharmablock.com [img01.pharmablock.com]

- 23. enamine.net [enamine.net]

- 24. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile, a key intermediate in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous therapeutic agents, making the precise elucidation of its derivatives critical for advancing novel drug development programs.[1][2] This document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are scarce, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive analysis. Detailed experimental protocols are provided to enable researchers to acquire and interpret high-quality spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex heterocyclic amines.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the core of a wide array of biologically active molecules.[2][3] Its conformational flexibility allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[2] 3-Amino-1-benzylpyrrolidine-3-carbonitrile, in particular, presents a unique combination of functional groups: a tertiary amine, a primary amine, a nitrile group, and a benzyl substituent. This polyfunctionality makes it a versatile building block for creating diverse chemical libraries for drug screening. Accurate structural confirmation through spectroscopic methods is the bedrock of ensuring the quality and reliability of subsequent biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group, the methylene protons of the benzyl group, and the protons of the pyrrolidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Amino-1-benzylpyrrolidine-3-carbonitrile

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons on the phenyl ring are in a typical aromatic region.[4][5] |

| Benzyl CH₂ | ~3.60 | Singlet | 2H | Methylene protons adjacent to the nitrogen and the phenyl ring. |

| Pyrrolidine CH₂ (C2) | 2.80 - 3.00 | Multiplet | 2H | Methylene protons adjacent to the benzyl-substituted nitrogen. |

| Pyrrolidine CH₂ (C5) | 2.60 - 2.80 | Multiplet | 2H | Methylene protons adjacent to the nitrogen. |

| Pyrrolidine CH₂ (C4) | 1.90 - 2.10 | Multiplet | 2H | Methylene protons adjacent to the quaternary carbon. |

| Amino (NH₂) | 1.50 - 2.50 | Broad Singlet | 2H | The chemical shift can vary depending on solvent and concentration; signal may exchange with D₂O. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Amino-1-benzylpyrrolidine-3-carbonitrile

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Quaternary Aromatic (C-ipso) | ~138 | The carbon of the phenyl ring attached to the benzyl CH₂. |

| Aromatic (C-ortho, C-meta, C-para) | 127 - 129 | Typical range for aromatic carbons.[5] |

| Nitrile (CN) | 120 - 125 | Characteristic chemical shift for a nitrile carbon. |

| Benzyl CH₂ | ~60 | Carbon of the methylene group attached to the nitrogen. |

| Pyrrolidine C2 | ~55 | Methylene carbon adjacent to the benzyl-substituted nitrogen. |

| Pyrrolidine C5 | ~53 | Methylene carbon adjacent to the nitrogen. |

| Quaternary Pyrrolidine C3 | ~50 | The carbon bearing the amino and nitrile groups. |

| Pyrrolidine C4 | ~40 | Methylene carbon adjacent to the quaternary carbon. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring and processing NMR spectra.

-

Sample Preparation : Dissolve approximately 5-10 mg of 3-Amino-1-benzylpyrrolidine-3-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz or higher). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Record the carbon spectrum with proton decoupling.[1] A larger number of scans and a longer relaxation delay are typically required for ¹³C NMR compared to ¹H NMR.[1]

-

Data Processing : The raw Free Induction Decay (FID) is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to yield the final spectrum.[1]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, the key vibrational bands will correspond to the N-H, C-H, C≡N, and C-N bonds.

Table 3: Predicted IR Absorption Bands for 3-Amino-1-benzylpyrrolidine-3-carbonitrile

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| Amino (N-H) | 3300 - 3500 | Medium, two bands | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000 - 3100 | Medium to weak | Stretching |

| Aliphatic C-H | 2850 - 2960 | Medium to strong | Stretching |

| Nitrile (C≡N) | 2220 - 2260 | Medium, sharp | Stretching |

| Aromatic C=C | 1450 - 1600 | Medium | Stretching |

| C-N | 1000 - 1250 | Medium | Stretching |

Experimental Protocol for IR Data Acquisition

Workflow for FT-IR Analysis

Caption: General workflow for FT-IR spectroscopic analysis.

-

Sample Preparation : The solid sample is finely ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin, transparent pellet.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FT-IR) spectrometer.[1] A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For 3-Amino-1-benzylpyrrolidine-3-carbonitrile, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for 3-Amino-1-benzylpyrrolidine-3-carbonitrile

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 216.15 | Molecular ion with an added proton. Expected to be the base peak in ESI-MS. |

| [M+Na]⁺ | 238.13 | Adduct with a sodium ion, commonly observed.[1] |

Predicted Fragmentation Pattern:

Under higher energy conditions (e.g., tandem MS), fragmentation of the molecular ion is expected. Key fragment ions would likely arise from the loss of the benzyl group or cleavage of the pyrrolidine ring.

Fragmentation Pathway

Caption: Plausible fragmentation pathways for the molecular ion.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition : The solution is introduced into the ESI source of the mass spectrometer. Data is acquired in positive ion mode over a relevant mass range (e.g., m/z 50-500).

Conclusion

The structural characterization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework and standardized protocols for acquiring and interpreting the spectroscopic data for this important synthetic intermediate. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their downstream applications in drug discovery and development.

References

- A Comparative Guide to the Spectroscopic Characterization of Novel Pyrrolidinone Derivatives. Benchchem.

- A Technical Guide to the Spectroscopic Characterization of Pyrrolidin-1-ylmethanesulfonic Acid. Benchchem.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. ResearchGate.

- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace.

- Basic 1H- and 13C-NMR Spectroscopy. Dincer, Metin.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health.

Sources

A Comprehensive Technical Guide to the Synthesis, Analysis, and Application of 3-Aminopyrrolidine-3-carbonitrile Analogues in Drug Discovery

Executive Summary: The 3-aminopyrrolidine-3-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, most notably for its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[1][2] The geminal amino and nitrile groups at the C3 position are critical pharmacophoric features that enable potent and selective interactions with serine proteases. This guide provides an in-depth exploration of the synthesis, structural diversification, structure-activity relationships (SAR), and biological evaluation of this important class of compounds. It is intended for researchers and scientists in drug development, offering both theoretical insights and detailed, actionable protocols to facilitate the discovery of novel therapeutics based on this privileged scaffold.

Introduction to the 3-Aminopyrrolidine-3-carbonitrile Scaffold

Chemical Features and Pharmacological Significance

The defining feature of this scaffold is the α-aminonitrile moiety constrained within a five-membered pyrrolidine ring. The pyrrolidine ring itself is a privileged structure in drug discovery, found in numerous FDA-approved drugs, as it provides a rigid, three-dimensional framework that can appropriately position key interacting groups.[3][4] The geminal aminonitrile at the C3 position is particularly significant. The primary amine can form critical salt-bridge interactions with acidic residues (like glutamate) in enzyme active sites, while the nitrile group can act as a key hydrogen bond acceptor or, in many cases, a reversible covalent warhead that interacts with a catalytic serine residue.[5][6] This combination is central to the mechanism of action for many DPP-4 inhibitors.[2][5]

Primary Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[5][7] By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.[5][7] The cyanopyrrolidine scaffold, exemplified by drugs like Vildagliptin and Saxagliptin, has proven to be exceptionally effective for targeting DPP-4.[2] The development of potent and selective inhibitors for this enzyme is a major focus of research involving 3-aminopyrrolidine-3-carbonitrile analogues.

Synthetic Strategies and Core Methodologies

The synthesis of 3-amino-1-benzylpyrrolidine-3-carbonitrile and its analogues hinges on the reliable formation of the key α-aminonitrile intermediate.

The Strecker Reaction: The Cornerstone of Synthesis

The most direct and widely used method for constructing the 3-amino-3-carbonitrile moiety is the Strecker reaction.[8][9][10] This one-pot, three-component condensation involves a ketone (N-benzyl-3-pyrrolidinone), an amine source (ammonia), and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide).[9][11]

Causality of Experimental Choice: The Strecker reaction is highly efficient and atom-economical. It allows for the direct installation of both the amine and nitrile groups in a single step from a readily available ketone precursor. For chiral synthesis, asymmetric variants using chiral auxiliaries or catalysts can be employed to control the stereochemistry at the C3 center, which is critical for biological activity.[10]

Caption: Key steps of the Strecker synthesis of the core scaffold.

Protocol 2.1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

Objective: To synthesize the racemic core scaffold via a standard Strecker reaction.

Materials:

-

N-benzyl-3-pyrrolidinone (1.0 eq)

-

Ammonium chloride (NH4Cl, 1.5 eq)

-

Sodium cyanide (NaCN, 1.2 eq)

-

Methanol (MeOH)

-

Water (H2O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of N-benzyl-3-pyrrolidinone in aqueous methanol, add ammonium chloride and sodium cyanide at room temperature.

-

Stir the reaction mixture vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure to remove methanol.

-

Partition the residue between DCM and water.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and wash with saturated NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of DCM/MeOH) to yield the title compound.

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the nitrile peak (~2230 cm-1) in the IR spectrum is a key diagnostic marker.

Diversification of the Scaffold

Structural analogues are created by modifying different parts of the molecule. The most common point of diversification is the N1-substituent, which typically interacts with the S2 pocket of the DPP-4 enzyme.[5][6] This is often achieved by starting with a different N-substituted-3-pyrrolidinone or by de-benzylation of the core scaffold followed by re-alkylation or acylation.

Structure-Activity Relationship (SAR) and Analogue Design

Understanding the SAR is critical for designing potent and selective inhibitors. For DPP-4, the binding site is generally divided into S1 and S2 pockets.[5][6]

-

S1 Pocket: This pocket accommodates the pyrrolidine ring. The (S)-stereochemistry at the C3 position is often crucial for optimal fitting and interaction of the amine group with key residues Glu205 and Glu206.[5] The nitrile group points towards the catalytic serine (Ser630) residue.

-

S2 Pocket: This is a larger, more hydrophobic pocket that accommodates the N1-substituent. Modifications here significantly impact potency and selectivity.[1][12] Introducing bulky or specific functional groups can enhance binding affinity.

Caption: Standard workflow for a DPP-4 enzymatic inhibition assay.

Protocol 4.1: Fluorometric DPP-4 Enzymatic Assay

Objective: To determine the IC50 value of a test compound against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

DPP-4 Substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)

-

Test compounds and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and reference inhibitor in DPP-4 Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

In a 96-well plate, add 50 µL of the diluted compounds or buffer (for control wells).

-

Add 25 µL of DPP-4 enzyme solution to all wells. Mix gently and pre-incubate for 10 minutes at 37°C. [13]4. Initiate the reaction by adding 25 µL of the DPP-4 substrate (H-Gly-Pro-AMC) to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 15-30 minutes at 37°C. 6. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each compound concentration relative to the uninhibited control.

-

Plot percent inhibition versus log[inhibitor] and fit the data using a four-parameter logistic equation to calculate the IC50 value.

Trustworthiness: The assay includes positive controls (no inhibitor) and reference controls (known inhibitor) to ensure validity. The Z'-factor should be calculated to assess assay quality for high-throughput screening.

Selectivity Profiling

Selectivity is paramount for a safe drug candidate. DPP-4 inhibitors must be selective over related proteases, particularly DPP-8 and DPP-9. [7][14]Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, including multiorgan histopathological changes and mortality. [15][16]Therefore, new analogues must be tested in similar enzymatic assays against these off-target enzymes.

Table 2: Selectivity Profile of Lead Compounds

| Compound ID | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity Ratio (DPP-8/DPP-4) |

| 4 | 15 | >10,000 | >10,000 | >667 |

| 5 | 8 | >10,000 | >10,000 | >1250 |

| Non-selective control | 20 | 50 | 65 | 2.5 |

A high selectivity ratio (>100-fold) is generally desired.

Conclusion and Future Directions

The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold and its analogues remain a highly fruitful area for drug discovery. While their primary application has been in developing DPP-4 inhibitors for diabetes, the underlying principles of their synthesis and interaction with serine proteases can be applied to other therapeutic targets. Future work may focus on developing analogues with novel N1-substituents to improve pharmacokinetic properties, exploring different bioisosteric replacements for the nitrile group to modulate reactivity and selectivity, or applying this scaffold to other enzymes where a constrained α-aminonitrile pharmacophore may be beneficial. The robust synthetic routes and well-established biological assays detailed in this guide provide a solid foundation for these future endeavors.

References

-

Vertex Pharmaceuticals. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. PubMed. [Link]

-

Verma, S. K., Sharma, S. K., & Thareja, S. (2015). Docking Study of Novel Pyrrolidine Derivatives as Potential Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors. Bentham Science. [Link]

-

Promega. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. NIH. [Link]

-

Sharma, S., & Soman, S. S. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. NIH. [Link]

-

Villhauer, E. B., et al. (2006). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. PubMed. [Link]

-

Wang, L., et al. (2018). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. NIH. [Link]

-

Soni, H., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. NIH. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. NROChemistry. [Link]

-

Grokipedia. (n.d.). Strecker amino acid synthesis. Grokipedia. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]

-

Brieflands. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. [Link]

-

CNGBdb. (n.d.). Activity and selectivity cliffs for DPP-IV inhibitors: Lessons we can learn from SAR studies and their application to virtual screening. CNGBdb. [Link]

-

De Vleeschauwer, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. [Link]

-

Kim, D. S., et al. (2005). Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold. PubMed. [Link]

-

Barnett, A. H. (2009). Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition. PubMed. [Link]

-

Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. American Diabetes Association. [Link]

-

Ranu, B. C., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. NIH. [Link]

-

BPS Bioscience. (n.d.). DPP4 Assay Kit. BPS Bioscience. [Link]

-

Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Patil, V., et al. (2024). Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents. PubMed. [Link]

-

Lankas, G. R., et al. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes: Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9. American Diabetes Association. [Link]

-

National Genomics Data Center. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. CNCB-NGDC. [Link]

-

Wang, S., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. PubMed. [Link]

- European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives.

- Google Patents. (n.d.). JPH03204854A - Production of 3-amino-1-benzylpyrrolidines.

- Google Patents. (n.d.). KR970004595B1 - Process for preparing 3-amino-1-benzylpyrrolidines.

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Taslimi, P., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]

-

Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. [Link]

-

Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Research Communities. [Link]

-

Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

-

Zhu, S., et al. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. NIH. [Link]

-

Bekhit, A. A., et al. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. PubMed. [Link]

-

Moody, C. J., & O'Connell, M. J. (2025). Synthesis of Chiral 3,4-Disubstituted Pyrroles from L-Amino Acids. ResearchGate. [Link]

-

Wu, H., et al. (2018). Amino Turbo Chirality and Its Asymmetric Control. NIH. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. Inhibitor selectivity in the clinical application of dipeptidyl peptidase-4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. diabetesjournals.org [diabetesjournals.org]

An In-Depth Technical Guide to the Derivatization of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture and multiple points for chemical modification.[1] Its rigid pyrrolidine core, combined with the primary amino group and the cyano functionality, provides a versatile platform for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth exploration of the key derivatization strategies for this scaffold, focusing on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer insights into the causal factors influencing reaction outcomes. The aim is to equip researchers with the necessary knowledge to effectively leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Strategic Value of the 3-Amino-1-benzylpyrrolidine-3-carbonitrile Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its non-planar, sp³-hybridized nature allows for a more comprehensive exploration of chemical space compared to flat, aromatic systems. The specific substitution pattern of 3-amino-1-benzylpyrrolidine-3-carbonitrile offers three key features for derivatization:

-

The Primary Amino Group: As the principal site for modification, this group allows for a wide array of chemical transformations, including acylation, sulfonylation, alkylation, and the formation of ureas and thioureas.

-

The Benzyl Group: While primarily serving to protect the pyrrolidine nitrogen, it also contributes to the overall lipophilicity and can be removed under hydrogenolysis conditions to allow for further derivatization at the N-1 position.

-

The Nitrile Group: This electron-withdrawing group can influence the reactivity of the molecule and can also serve as a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

This guide will focus on the derivatization of the exocyclic primary amino group, which is the most common and versatile approach for generating libraries of compounds based on this scaffold.

Core Derivatization Strategies

The derivatization of the primary amino group of 3-amino-1-benzylpyrrolidine-3-carbonitrile can be broadly categorized into several key reaction types. Each of these will be discussed in detail, with a focus on the practical aspects of the synthesis.

N-Acylation: Formation of Amides

N-acylation is a robust and widely used method for derivatizing primary amines. The resulting amides are generally stable and can participate in hydrogen bonding interactions with biological targets. The reaction involves the nucleophilic attack of the primary amine on an activated carboxylic acid derivative, typically an acyl chloride or an anhydride.[3]

Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of the amide bond. The presence of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion.

Figure 1: General workflow for N-acylation.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactive acyl chlorides to control the exothermicity of the reaction.

-

Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: N-Acylation

| Entry | Acyl Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Acetyl chloride | TEA | DCM | 2 | >95 |

| 2 | Benzoyl chloride | DIPEA | THF | 4 | 92 |

| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 94 |

| 4 | 4-Methoxybenzoyl chloride | DIPEA | DCM | 6 | 89 |

N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation is analogous to N-acylation but employs sulfonyl chlorides as the electrophile, leading to the formation of stable sulfonamides. Sulfonamides are excellent hydrogen bond donors and are found in many clinically used drugs.

Mechanistic Insight: The mechanism is similar to N-acylation, involving the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl generated.

Figure 2: Experimental workflow for N-sulfonylation.

Experimental Protocol: General Procedure for N-Sulfonylation

-

Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) and a base such as pyridine or TEA (1.5-2.0 eq.) in DCM.

-

Cooling: Cool the mixture to 0 °C.

-

Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.) portion-wise or as a solution in DCM.

-

Reaction: Stir the reaction at room temperature until completion (typically 4-24 hours), as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Presentation: N-Sulfonylation

| Entry | Sulfonyl Chloride (R-SO₂Cl) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methanesulfonyl chloride | TEA | DCM | 4 | 96 |

| 2 | p-Toluenesulfonyl chloride | Pyridine | DCM | 12 | 91 |

| 3 | 4-Fluorobenzenesulfonyl chloride | TEA | THF | 8 | 88 |

| 4 | Thiophene-2-sulfonyl chloride | Pyridine | DCM | 16 | 85 |

N-Alkylation: Reductive Amination

Reductive amination is a powerful and versatile method for forming C-N bonds and is one of the most common ways to synthesize secondary and tertiary amines from primary amines.[4][5][6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent.[7]

Mechanistic Insight: The reaction begins with the nucleophilic addition of the primary amine to the carbonyl group of the aldehyde or ketone to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine. A selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which does not readily reduce the starting carbonyl compound but efficiently reduces the imine, is then used to generate the secondary amine.[4] The choice of a mild reducing agent is critical to prevent the reduction of the aldehyde or ketone before the imine is formed.

Figure 3: Logical relationship in reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent, such as 1,2-dichloroethane (DCE) or methanol.

-

Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like DCM or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Reductive Amination

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |

| 1 | Formaldehyde (37% aq.) | NaBH(OAc)₃ | DCE | 4 | 85 |

| 2 | Acetone | NaBH₃CN | MeOH | 12 | 78 |

| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 8 | 82 |

| 4 | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 88 |

Urea and Thiourea Formation

The formation of ureas and thioureas introduces a key pharmacophoric element capable of acting as a hydrogen bond donor and acceptor. These functional groups are prevalent in a wide range of biologically active molecules.[8]

Mechanistic Insight: Ureas are typically synthesized by the reaction of the primary amine with an isocyanate.[9][10] The reaction is a nucleophilic addition of the amine to the central carbon of the isocyanate. Similarly, thioureas are formed from the reaction of the primary amine with an isothiocyanate.[11][12] These reactions are generally high-yielding and do not require a catalyst, although a base can be used to ensure the amine is in its free-base form.

Figure 4: Parallel synthesis of ureas and thioureas.

Experimental Protocol: General Procedure for Urea/Thiourea Formation

-

Dissolution: Dissolve 3-amino-1-benzylpyrrolidine-3-carbonitrile (1.0 eq.) in an aprotic solvent like THF or DCM.

-

Reagent Addition: Add the isocyanate or isothiocyanate (1.0-1.1 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-12 hours. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

-

Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is typically of high purity but can be further purified by trituration with a suitable solvent (e.g., diethyl ether, hexanes) or by column chromatography if necessary.

Data Presentation: Urea and Thiourea Formation

| Entry | Reagent | Product Type | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl isocyanate | Urea | THF | 1 | >98 |

| 2 | Ethyl isocyanate | Urea | DCM | 2 | 96 |

| 3 | Phenyl isothiocyanate | Thiourea | THF | 3 | 95 |

| 4 | Allyl isothiocyanate | Thiourea | DCM | 2 | 97 |

Conclusion

The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold presents a rich platform for chemical derivatization, enabling the synthesis of diverse and structurally complex molecules for drug discovery. The primary amino group can be readily functionalized through well-established and reliable synthetic methodologies, including N-acylation, N-sulfonylation, reductive amination, and urea/thiourea formation. By understanding the mechanistic principles and applying the detailed protocols provided in this guide, researchers can effectively explore the chemical space around this valuable scaffold and accelerate the development of novel therapeutic agents. The choice of derivatization strategy will ultimately depend on the specific goals of the research program, including the desired physicochemical properties and the intended biological target.

References

Sources

- 1. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine synthesis [organic-chemistry.org]

- 3. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 10. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]

An In-depth Technical Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Synthesis, Properties, and Applications

An important note on the CAS Number: The initial request specified CAS number 145090-28-4, which corresponds to 3-Amino-1-benzyl-3-cyanopyrrolidine.[1] However, the substantial body of scientific literature and interest for researchers is centered on the pharmacologically significant intermediate, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , which is correctly identified by CAS number 401566-79-8 .[2][3][4][5] This guide will focus on the latter compound due to its critical role in pharmaceutical synthesis and the extensive availability of technical data, thereby providing a more valuable resource for the target audience of researchers and drug development professionals.

Introduction

1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. It serves as a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[5] Most notably, it is a key intermediate in the manufacture of Teneligliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[6][7][8][9] The pyrazole and piperazine moieties within its structure are common pharmacophores, contributing to its utility in drug design. This guide provides a comprehensive overview of its chemical properties, detailed synthesis methodologies, and its primary applications in pharmaceutical development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is essential for its handling, reaction optimization, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈N₄ | [3][4][5] |

| Molecular Weight | 242.32 g/mol | [3][10] |

| Appearance | Off-white to pale yellow solid | [11] |

| Melting Point | 107 °C | [11] |

| IUPAC Name | 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | [3] |

| InChI Key | FBCUUXMVVOANMV-UHFFFAOYSA-N | |

| Solubility | Soluble in DMSO and DMF. Limited solubility in ethanol. | [4] |

| Storage Conditions | Store in a dark, inert atmosphere at room temperature. |

Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of this key intermediate has been a subject of extensive research to develop efficient, scalable, and economically viable routes. Below are two common synthetic strategies, highlighting the chemical logic behind the chosen pathways.

Method 1: Synthesis from a Protected Piperazine

This approach involves the construction of the pyrazole ring onto a protected piperazine derivative, followed by deprotection. The use of a protecting group is crucial to prevent side reactions with the secondary amine of the piperazine ring.

Experimental Protocol:

-

Step 1: Condensation to form the enamine. 1-Methylpiperazine or 1-benzylpiperazine is reacted with tert-butyl acetoacetate in refluxing toluene. A Dean-Stark apparatus is used to remove the water generated during the reaction, driving the equilibrium towards the formation of the enamine intermediate.[6][11]

-

Step 2: Cyclization with phenylhydrazine. The resulting enamine is then reacted with phenylhydrazine hydrochloride to form the pyrazole ring. This cyclization reaction is a classic method for pyrazole synthesis.

-

Step 3: Chlorination. The pyrazole derivative is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a leaving group at the 5-position of the pyrazole ring.[6]

-

Step 4: Nucleophilic substitution. The chlorinated intermediate is reacted with a piperazine derivative (if not already present from the start) to yield the protected 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

-

Step 5: Deprotection. The protecting group (e.g., methyl or benzyl) is removed to yield the final product. For a benzyl protecting group, this is typically achieved through hydrogenolysis using a palladium on carbon (Pd/C) catalyst.[11] For a methyl group, reaction with ethyl chloroformate followed by hydrolysis with potassium hydroxide can be employed.[11]

Causality in Experimental Choices:

-

Protecting Group Strategy: The use of a methyl or benzyl protecting group on the piperazine nitrogen prevents its interference with the pyrazole ring formation and subsequent reactions. The choice between methyl and benzyl can depend on the desired deprotection conditions, with hydrogenolysis for benzyl being a milder option.[6][11]

-

Dean-Stark Apparatus: The removal of water in the initial condensation step is critical for achieving a high yield of the enamine intermediate.[6]

Diagram of the Synthesis Workflow:

Sources

- 1. 3-Amino-1-benzyl-3-cyanopyrrolidine | 145090-28-4 [chemicalbook.com]

- 2. 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine | 401566-79-8 [chemicalbook.com]

- 3. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar [niksanpharmaceutical.co.in]

- 5. 1-(3-Methyl-1-phenyl-5-Pyrazolyl)piperazine manufacturers [coreyorganics.com]

- 6. tandfonline.com [tandfonline.com]

- 7. cphi-online.com [cphi-online.com]

- 8. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | 401566-79-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. tandfonline.com [tandfonline.com]

An Investigative Guide to the Potential Mechanism of Action of 3-Amino-1-benzylpyrrolidine-3-carbonitrile

Abstract

3-Amino-1-benzylpyrrolidine-3-carbonitrile is a synthetic compound featuring a unique combination of structural motifs: a pyrrolidine scaffold, a pendant benzyl group, and a geminal amino-nitrile substitution. While the pyrrolidine ring is a common feature in numerous FDA-approved drugs, the specific arrangement in this molecule, particularly the α-aminonitrile group, suggests several compelling, yet unexplored, potential mechanisms of action.[1][2][3][4] This guide provides a structured, hypothesis-driven framework for researchers and drug development professionals to systematically investigate the biological activity of this compound. We will dissect its structural components to propose primary mechanistic hypotheses, focusing on covalent enzyme inhibition and receptor modulation. For each hypothesis, this document outlines detailed, self-validating experimental protocols and workflows, offering a comprehensive roadmap to elucidate the compound's molecular target and cellular effects.

Introduction and Structural Analysis

The therapeutic potential of any novel compound is intrinsically linked to its chemical structure. 3-Amino-1-benzylpyrrolidine-3-carbonitrile presents a fascinating case study, integrating several pharmacologically significant functional groups. A thorough analysis of these motifs is the logical first step in forming rational hypotheses about its mechanism of action (MOA).

-

Pyrrolidine Scaffold: This five-membered saturated nitrogen heterocycle is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its non-planar, sp³-rich structure allows for precise three-dimensional positioning of substituents, enhancing interactions with biological targets.[1][2] The pyrrolidine ring is found in drugs targeting a wide array of proteins, including enzymes and receptors.[3][4][5]

-

N-Benzyl Group: The benzyl substituent adds a significant hydrophobic and aromatic component to the molecule. This group can participate in π-π stacking, hydrophobic, and cation-π interactions within protein binding pockets, often serving as a key recognition element for target engagement.

-